molecular formula C19H17ClN4O2S2 B2775190 4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392296-28-5

4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2775190
CAS No.: 392296-28-5
M. Wt: 432.94
InChI Key: IXWOJWQQKLUHLW-UHFFFAOYSA-N
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Description

4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic specialty chemical offered for investigative purposes. This molecule features a complex structure incorporating a 1,3,4-thiadiazole ring core, which is a privileged scaffold in medicinal and agricultural chemistry known for its diverse biological activities. Compounds based on the 1,3,4-thiadiazole and benzamide motifs, such as those found in certain pesticidal patents , have been explored for their potential interactions with biological systems. The presence of these functional groups suggests this compound may be of significant interest in exploratory research, potentially for developing novel enzyme inhibitors or studying structure-activity relationships (SAR) in lead optimization programs. Its exact mechanism of action and specific research applications are not fully characterized and represent a key area for further scientific investigation. This product is strictly for research use in a laboratory setting and is not intended for personal, diagnostic, or therapeutic uses. Researchers are responsible for ensuring all handling and experimental procedures comply with their institution's safety protocols and local regulations.

Properties

IUPAC Name

4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-11-7-12(2)9-15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWOJWQQKLUHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3,5-dimethylaniline.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with 3,5-dimethylaniline to form the target compound.

Chemical Reactions Analysis

4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds can inhibit the growth of various bacterial strains. The thiazole ring is believed to play a crucial role in this activity by interacting with microbial enzymes or structures.

Inhibition of Monoamine Oxidase

Recent studies have highlighted the potential of thiadiazole derivatives as inhibitors of monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases and mood disorders. The synthesized compounds demonstrated promising inhibitory activity against MAO-A isoforms, indicating their potential as therapeutic agents for conditions like depression and anxiety disorders .

Cancer Treatment

The compound has shown promise in cancer research as a potential RET kinase inhibitor. RET kinases are implicated in various cancers, including medullary thyroid carcinoma and non-small cell lung cancer. Preliminary studies suggest that derivatives containing the thiazole structure may effectively inhibit RET kinase activity, leading to reduced tumor proliferation .

Pesticidal Properties

The unique chemical structure of this compound suggests potential applications in agrochemicals as a pesticide or herbicide. Compounds with similar structures have been evaluated for their effectiveness against agricultural pests and pathogens, indicating a pathway for developing new crop protection agents.

Polymer Chemistry

The compound's ability to form stable complexes with various metal ions opens avenues for its application in polymer chemistry. Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications.

Case Studies

Study Findings Implications
Study on MAO InhibitionDemonstrated over 50% inhibition at 10410^{-4} M concentrationPotential for treating mood disorders
Antimicrobial Activity AssessmentShowed significant antibacterial effects against multiple strainsDevelopment of new antimicrobial agents
Cancer Cell Proliferation InhibitionReduced proliferation in RET-positive cancer cell linesNew therapeutic strategies for specific cancers

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves several molecular targets and pathways:

Comparison with Similar Compounds

4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds:

Biological Activity

4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound with a complex structure that includes a benzamide core and a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features contribute to its interaction with various biological targets, making it a subject of interest for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H18_{18}ClN3_3O2_2S with a molecular weight of 399.9 g/mol. The presence of a chlorine atom at the para position enhances its reactivity, while the thiazole ring introduces additional biological significance.

PropertyValue
Molecular FormulaC20_{20}H18_{18}ClN3_3O2_2S
Molecular Weight399.9 g/mol
CAS Number921541-59-5

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. In vitro studies have demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives containing the thiazole moiety have shown moderate to high potency as RET kinase inhibitors in cancer therapy . The mechanism of action often involves the inhibition of specific kinases that play crucial roles in tumor growth and survival.

Antiviral Activity

The compound's structure suggests potential antiviral properties as well. Thiadiazole derivatives have been reported to exhibit inhibitory effects against viral RNA polymerases, which are essential for viral replication. For example, certain thiazole-based compounds have demonstrated high efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity with IC50 values in the low micromolar range .

Case Studies

  • RET Kinase Inhibition : In a study evaluating various benzamide derivatives, it was found that compounds structurally related to this compound significantly inhibited RET kinase activity both at the molecular and cellular levels. This inhibition correlated with reduced cell proliferation in RET-driven tumors .
  • Antiviral Efficacy : Another study focused on the antiviral potential of thiazole derivatives highlighted that specific substitutions on the thiadiazole ring enhanced inhibitory activity against HCV. Compounds similar to this compound were noted for their ability to lower viral loads in infected cell lines .

Comparative Analysis with Related Compounds

A comparative analysis of related benzamide derivatives reveals distinct biological profiles based on structural variations:

Compound NameUnique FeaturesBiological Activity
4-chloro-N-(3,5-dimethylphenyl)benzamideLacks thiazole moietyPrimarily studied for antimicrobial activity
N-(4-pyrrolidin-3-ylphenyl)benzamideContains a pyrrolidine ringExhibits neuropharmacological activities
4-chloro-N-(4-piperidin-3-ylphenyl)benzamideContains a piperidine ringPotential applications in neurological disorders

The unique combination of substituents on the benzamide and thiadiazole rings in this compound contributes to its distinct biological profile and therapeutic potential.

Q & A

Basic: How can the synthetic yield of the compound be optimized in multi-step reactions?

Methodological Answer:
Optimization involves systematic variation of reaction parameters. Key steps include:

  • Temperature Control : Maintaining 60–80°C during cyclization of the thiadiazole core to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .
  • Catalyst Screening : Use of triethylamine as a base in carbamoylation steps to accelerate nucleophilic substitution .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:
A combination of techniques is critical:

  • X-ray Crystallography : Resolves stereochemical ambiguity in the thiadiazole and benzamide moieties .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and sulfanyl (C-S, ~40 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 487.0825) .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates interactions with target enzymes (e.g., cyclooxygenase-2) to identify reactive sites .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic behavior .
  • Molecular Dynamics (MD) : Models ligand-protein binding stability over time, guiding analog design .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use orthogonal assays (e.g., cell viability via MTT and ATP-luciferase) to cross-validate cytotoxicity results .
  • Control for Redox Interference : Include ROS scavengers (e.g., NAC) in antioxidant assays to isolate direct effects .
  • Structural Confirmation : Re-characterize batches post-assay to rule out degradation (e.g., HPLC-MS) .

Advanced: What strategies improve pharmacokinetics in analog design?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 3,5-dimethylphenyl group with trifluoromethylpyridine to enhance metabolic stability .
  • LogP Optimization : Introduce hydrophilic groups (e.g., sulfonamides) to reduce hydrophobicity (target LogP <3) .
  • Prodrug Derivatization : Mask the sulfanyl group as a disulfide to improve oral bioavailability .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer Screening : NCI-60 cell line panel for IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or HDAC inhibition .

Advanced: How to employ advanced NMR techniques for stereochemical analysis?

Methodological Answer:

  • NOESY/ROESY : Detects spatial proximity between the chloro-benzamide and thiadiazole protons to confirm spatial orientation .
  • Chiral Shift Reagents : Use Eu(hfc)₃ to resolve enantiomers in asymmetric syntheses .
  • Dynamic NMR : Monitors conformational exchange in the carbamoyl group at variable temperatures .

Basic: What purification methods ensure high purity for in vivo studies?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials .
  • Prep-HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient for >99% purity .
  • Ion-Exchange Chromatography : Removes charged impurities (e.g., residual catalysts) .

Advanced: How to integrate heterogeneous catalysis in large-scale synthesis?

Methodological Answer:

  • Solid-Supported Reagents : Use polymer-bound EDCI for amide coupling to simplify catalyst recovery .
  • Flow Chemistry : Continuous-flow reactors with immobilized Pd catalysts for Suzuki-Miyaura cross-coupling steps .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .

Advanced: How can QM/MM simulations study interaction mechanisms with biological targets?

Methodological Answer:

  • Active Site Mapping : QM/MM identifies key residues (e.g., His⁹³ in COX-2) interacting with the chloro-benzamide group .
  • Transition State Analysis : Calculates activation energy for covalent bond formation with cysteine proteases .
  • Free Energy Perturbation (FEP) : Predicts binding affinity changes upon methyl group substitution .

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